2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRPXAUYDNQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates. The final step involves the acylation of the piperidine derivative with 4-fluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles (amines, thiols), appropriate solvents (e.g., ethanol, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of nitro groups results in amines.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring and fluorophenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations
Heterocyclic Linker Influence :
- Piperidine vs. Triazole : Piperidine-containing compounds (e.g., the target) may exhibit enhanced conformational flexibility compared to triazole-linked analogs (e.g., 6h, 6p). Triazole derivatives demonstrate strong quorum sensing inhibition (64–68% at 250 mM) due to their ability to disrupt bacterial communication pathways .
- Thioether vs. Sulfonyl : Thioether-linked analogs (e.g., CAS 296274-54-9) and sulfonyl derivatives (e.g., compound 32) show divergent biological roles, with sulfonyl groups often enhancing metabolic stability .
Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Nitro (6p) and fluoro (6h) substituents improve quorum sensing inhibition, likely due to increased electron deficiency enhancing target binding . Bulkier Groups (e.g., Quinoline in 9j): Larger aromatic systems like quinoline (9j) may enhance anticancer activity by intercalating DNA or inhibiting kinases .
Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular interactions.
Biological Activity
The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities, particularly in modulating neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its role as a positive allosteric modulator (PAM) of the GABA-A receptor, metabolic stability, and potential therapeutic applications.
- Molecular Formula : C19H22FN3O
- Molecular Weight : 329.39 g/mol
- CAS Number : 202189-78-4
The compound functions primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The modulation at the α1/γ2 interface enhances GABAergic signaling, which can be beneficial in treating various neurological disorders such as anxiety and epilepsy .
Metabolic Stability
Research indicates that derivatives of benzimidazole, including this compound, exhibit improved metabolic stability compared to traditional GABA-A modulators like alpidem. In studies using human liver microsomes (HLMs), it was observed that the compound retained approximately 90% of its parent structure after 120 minutes of incubation, indicating low metabolic degradation . This stability is critical for reducing hepatotoxicity risks commonly associated with other GABA-A receptor modulators.
Study 1: GABA-A Receptor Modulation
In a study published in Nature, researchers identified several 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as effective PAMs at the GABA-A receptor. The compounds were subjected to molecular docking studies which revealed key structural features necessary for effective binding and modulation at the receptor site . The findings suggest that the substitution patterns around the amide function significantly influence biological activity.
Study 2: Comparative Analysis with Alpidem
A comparative analysis highlighted that while alpidem undergoes rapid biotransformation leading to hepatotoxicity, the benzimidazole derivatives maintained higher levels of unmetabolized parent compound after metabolic testing. This study underscores the potential of these derivatives as safer alternatives in pharmacotherapy targeting GABA-A receptors .
Data Tables
| Compound Name | CAS Number | Molecular Weight | % Parent Compound Remaining (120 min) |
|---|---|---|---|
| Alpidem | N/A | N/A | 38.60% |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 202189-78-4 | 329.39 g/mol | 90% |
Q & A
Q. What are the recommended synthetic routes for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling of piperidine and benzimidazole moieties : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the benzimidazole group to the piperidine ring .
- Acetamide formation : React the piperidine-benzimidazole intermediate with 4-fluorophenylacetic acid chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key Validation : Confirm structural integrity via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (calculated for : 381.1684) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Melting Point : Compare observed range (e.g., 178–180°C) to literature values .
- Structural Confirmation :
- NMR Spectroscopy : -NMR to confirm carbonyl (δ ~170 ppm) and fluorophenyl (δ ~162 ppm) groups .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm, aromatic C-H bend at ~830 cm .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Antimicrobial Screening :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 0.5–128 µg/mL .
- Zone of Inhibition : Agar diffusion assay with 10 µg/disk; compare to ciprofloxacin controls .
- Cytotoxicity : MTT assay on HEK-293 cells (IC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Data Reprodubility :
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors). Focus on binding pockets involving the fluorophenyl and piperidine groups .
- Score interactions using the AMBER force field; prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations :
- Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .
Q. How can synthesis yield be optimized for large-scale production?
Methodological Answer:
- Reaction Engineering :
- Solvent Optimization : Replace THF with DMF to improve solubility of intermediates (yield increase from 60% to 85%) .
- Catalyst Screening : Test Pd(OAc)/Xantphos vs. Pd(dba)/BINAP for coupling steps; monitor via TLC .
- Process Scaling :
- Implement continuous flow reactors for acetamide formation to reduce reaction time (2 h → 20 min) .
Q. What structural analogs of this compound show enhanced pharmacological profiles?
Methodological Answer:
Q. How to design experiments to study the compound’s ADMET properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
